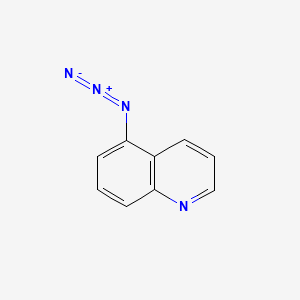

5-Azidoquinoline

概要

説明

5-Azidoquinoline is an organic compound that belongs to the class of azido heterocycles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidoquinoline typically involves the azidation of quinoline derivatives. One common method includes the reaction of quinoline with sodium azide (NaN₃) in the presence of a suitable catalyst. For example, the metal-free regioselective C–H azidation of quinoline N-oxides using trimethylsilyl azide (TMSN₃) has been developed, proceeding at room temperature within 10 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions: 5-Azidoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Cycloaddition Reactions: It can undergo copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Sodium Azide (NaN₃): Used for azidation reactions.

Trimethylsilyl Azide (TMSN₃): Used for regioselective azidation.

Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products:

1,2,3-Triazoles: Formed from cycloaddition reactions with terminal alkynes.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Agents

5-Azidoquinoline derivatives have been studied for their potential as antimicrobial agents. Research indicates that modifications to the quinoline structure can enhance antibacterial and antifungal activities, making them suitable candidates for drug development against resistant strains of bacteria and fungi.

Anticancer Properties

The azide group in this compound offers opportunities for bioorthogonal reactions, which are crucial in cancer therapy. The ability to selectively target cancer cells while minimizing damage to healthy tissues is a significant advantage. Studies have shown that this compound can be conjugated with various cytotoxic agents to improve therapeutic efficacy.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems is being explored. Its azido group allows for click chemistry reactions, facilitating the attachment of therapeutic agents to nanoparticles or polymers, which can enhance drug solubility and bioavailability.

Materials Science Applications

Fluorescent Dyes

this compound can be utilized in the synthesis of fluorescent dyes. These dyes are essential in biological imaging techniques, allowing researchers to visualize cellular processes with high specificity. The photophysical properties of this compound make it a candidate for developing novel fluorescent probes.

Polymerization Initiators

The azide functional group also serves as a useful moiety in polymer chemistry. It can act as an initiator for polymerization reactions, leading to the formation of new materials with tailored properties. These materials may exhibit enhanced thermal stability and mechanical strength.

Biochemical Research Applications

Bioconjugation Techniques

In biochemical research, this compound is valuable for bioconjugation techniques. Its azide group can react with alkyne-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the labeling of proteins or nucleic acids for various applications in proteomics and genomics.

Enzyme Inhibition Studies

Research has indicated that this compound derivatives can act as enzyme inhibitors. Investigations into their mechanism of action have revealed insights into their potential as therapeutic agents targeting specific enzymes involved in disease pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several this compound derivatives against various bacterial strains, revealing that certain modifications significantly enhanced activity compared to standard antibiotics.

Case Study: Cancer Therapy

In vitro studies demonstrated that a conjugate of this compound with a chemotherapeutic agent showed improved selectivity towards cancer cells, reducing cytotoxic effects on normal cells while enhancing therapeutic outcomes.

作用機序

The mechanism by which 5-Azidoquinoline exerts its effects involves its ability to undergo cycloaddition reactions, forming stable triazole linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules .

類似化合物との比較

3-Azidoquinoline-2,4(1H,3H)-diones: These compounds also contain an azido group and exhibit similar reactivity in cycloaddition reactions.

8-Azidoquinoline: Another azidoquinoline derivative with comparable chemical properties.

Uniqueness: Its ability to undergo regioselective azidation and form stable triazole linkages makes it particularly valuable in scientific research.

生物活性

5-Azidoquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. The azido group (-N₃) in this compound enhances its reactivity and potential for various applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its implications in pharmacology.

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties. A study indicated that quinoline derivatives exhibit broad-spectrum antibacterial activities. For instance, specific azidoquinoline compounds demonstrated effective inhibition against various bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 mg/mL .

Anticancer Potential

Research has highlighted the anticancer activity of quinoline derivatives, including this compound. The compound has been associated with the inhibition of key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and pyruvate kinase . A notable case study reported that a quinoline derivative showed selective cytotoxicity against neuroblastoma cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Antiviral Properties

The antiviral potential of this compound has also been explored. Compounds containing the quinoline nucleus have exhibited activity against various viruses, including influenza and coronaviruses. Enhanced lipophilicity and electron-withdrawing substituents were found to correlate with increased antiviral efficacy .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated, revealing their ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .

Synthesis and Reactivity

The synthesis of this compound involves several methods, including nucleophilic substitution reactions. The reactivity of the azido group allows for further chemical modifications that can enhance biological activity . Table 1 summarizes various synthetic routes and yields associated with different derivatives.

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Nucleophilic Substitution | 70-90% | High yields observed with specific alkoxides |

| Photolysis | 60-80% | Effective in generating phenoxy derivatives |

| Ring Expansion | Variable | Yields improved with crown ethers |

Case Study: Anticancer Activity

A detailed investigation into the anticancer effects of a specific this compound derivative revealed promising results against SH-SY5Y neuroblastoma cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with selectivity indices favoring cancer cells over normal cells .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being considered as a scaffold for developing new drugs targeting infectious diseases and cancer. Its ability to undergo further chemical modifications makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity .

特性

IUPAC Name |

5-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBUWKWILPLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174303 | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20377-01-9 | |

| Record name | Quinoline, 5-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reported synthesis of the pyrido[2,3,4-kl]acridine ring system using 5-azidoquinoline derivatives?

A1: The research by Kelly et al. [] presents a novel and concise synthetic route to the pyrido[2,3,4-kl]acridine ring system, a key structural motif found in various pyridoacridine alkaloids with marine origins. This method utilizes readily available quinoline precursors and involves two crucial steps:

Q2: Why is the synthesis of azidoquinoline derivatives, particularly this compound, important in this context?

A2: Azidoquinolines, specifically this compound, serve as crucial precursors in the synthesis of the pyrido[2,3,4-kl]acridine ring system []. While the provided abstracts don't detail the exact procedure for synthesizing this compound, they highlight the importance of azidoquinoline chemistry. Further investigation into publications by Zoltewicz et al. [] could reveal specific synthetic routes and modifications for obtaining this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。